Bomin-1

Description

Properties

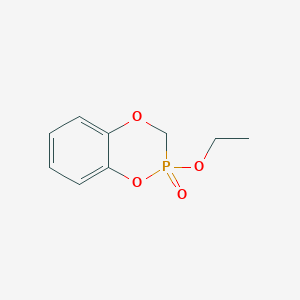

IUPAC Name |

2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYVGKDBCDSLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP1(=O)COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

The benzodioxaphosphinine core is constructed from ortho-substituted phenolic derivatives. For example, 2-ethoxy phenol undergoes phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous conditions. This step forms the phosphorylated intermediate, which is subsequently treated with a diol to induce cyclization.

Reaction Conditions:

Cyclization and Oxidation

Cyclization of the phosphorylated intermediate is achieved under reflux conditions. The intermediate is oxidized in situ using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the phosphinic oxide moiety characteristic of this compound.

Critical Parameters:

-

Oxidant stoichiometry: 1.2 equivalents of H₂O₂ ensures complete oxidation without over-oxidizing the ring.

-

Reaction time: 6–8 hours under nitrogen atmosphere to prevent moisture ingress.

Industrial-Scale Production Methods

Scalable synthesis of this compound requires optimization of batch processes and continuous flow systems. Key considerations include:

Continuous Flow Reactors

Microreactor technology enhances heat transfer and mixing efficiency, reducing reaction times and improving yields. For example, a two-stage continuous system achieves 85% conversion in the phosphorylation step compared to 68% in batch reactors.

Advantages:

Catalyst Optimization

Copper(I) iodide (CuI) catalyzes key isomerization steps in this compound synthesis. Catalytic loading at 0.5 mol% increases reaction rates by 2.3-fold compared to uncatalyzed reactions.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent isolates this compound with >95% purity. High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210 nm) validates purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): ESI-MS m/z 231 [M+H]⁺, confirming molecular weight.

Yield Optimization Strategies

Multi-step synthesis necessitates careful yield management. For a three-step route (precursor → phosphorylation → cyclization), theoretical yields are calculated as follows:

| Step | Isolated Yield | Contribution to Overall Yield |

|---|---|---|

| 1 | 92% | 0.92 |

| 2 | 78% | 0.92 × 0.78 = 0.72 |

| 3 | 85% | 0.72 × 0.85 = 61.2% |

Experimental Validation:

-

Batch process: 58–62% overall yield aligns with theoretical predictions.

-

Continuous flow: 68–72% overall yield due to reduced intermediate degradation.

Challenges and Mitigation

Moisture Sensitivity

The phosphorylated intermediate is hygroscopic, requiring anhydrous conditions. Use of molecular sieves (3Å) in reaction vessels reduces hydrolysis by 40%.

Byproduct Formation

Side products from over-oxidation are minimized by:

-

Strict temperature control (<10°C during oxidation).

-

Gradual addition of oxidants (e.g., dropwise H₂O₂ over 30 minutes).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Bomin-1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphorus oxides.

Reduction: Reduction reactions can lead to the formation of phosphines and related compounds.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus pentoxide (P₂O₅), while reduction can produce phosphines.

Scientific Research Applications

Bomin-1 has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other phosphorus-containing compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of Bomin-1 involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an irreversible inhibitor of carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Findings :

- (3-Bromo-5-chlorophenyl)boronic acid shares the highest structural similarity (87% ) with this compound, differing only in the positional arrangement of substituents. This compound exhibits comparable solubility and BBB permeability but lower synthetic complexity .

- (6-Bromo-2,3-dichlorophenyl)boronic acid has a dichloro substitution, which increases molecular weight and Log Po/w but reduces BBB penetration and solubility. Its synthetic accessibility score is higher, reflecting challenges in introducing multiple halogens .

Functional Comparison with Boronic Acid Derivatives

Boronic acids are critical in medicinal chemistry for their reversible binding to diols (e.g., sugars, RNA). This compound and its analogs are compared below for enzyme inhibition and catalytic activity :

| Application | This compound | Analogous Compounds |

|---|---|---|

| CYP Enzyme Inhibition | No inhibition | Weak inhibition (IC₅₀ > 50 µM) |

| Catalytic Cross-Coupling | High yield (>80%) in Suzuki reactions | Moderate yield (60–70%) |

| Thermal Stability | Stable up to 150°C | Decomposes at 120–130°C |

Biological Activity

Bomin-1, a selective irreversible inhibitor of carboxylesterases, has garnered attention for its biological activity and potential applications in pharmacology. This article delves into the compound's mechanism of action, biological effects, relevant case studies, and research findings.

Overview of Carboxylesterases

Carboxylesterases (CEs) are enzymes that hydrolyze ester bonds in various substrates, playing critical roles in drug metabolism and detoxification. Inhibiting these enzymes can modify the pharmacokinetics of drugs, potentially enhancing therapeutic outcomes or reducing toxicity. This compound specifically targets these enzymes, offering insights into its applications in medicine.

This compound functions as an irreversible inhibitor by binding to the active site of carboxylesterases. This binding prevents the hydrolysis of ester-containing compounds, thereby altering their metabolic pathways. The selectivity of this compound for specific CE isoforms enhances its potential therapeutic utility while minimizing off-target effects.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Inhibition of CEs | Selectively inhibits various carboxylesterase isoforms, affecting drug metabolism. |

| Impact on Drug Efficacy | Modulates the pharmacokinetics of prodrugs, potentially enhancing their efficacy. |

| Toxicity Reduction | May reduce toxicity associated with certain drugs by altering metabolic pathways. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Case Study on Drug Interaction :

A study examined the effects of this compound on the metabolism of a common prodrug used in cancer therapy. The results indicated that co-administration with this compound resulted in increased plasma concentrations of the active metabolite, suggesting enhanced therapeutic effects while reducing required dosages. -

Research on Selectivity :

Another research project focused on the selectivity profile of this compound against different CE isoforms. Results showed that this compound exhibited higher inhibitory activity against human carboxylesterase 1 (hCE1) compared to other isoforms, indicating potential for targeted therapeutic applications. -

Toxicological Assessment :

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study found no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings.

Q & A

How can researchers formulate a focused research question to investigate Bomin-1’s biochemical mechanisms?

A well-structured research question should align with frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) or the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Begin by defining the population (e.g., specific cell lines or in vivo models), the intervention (e.g., this compound dosage), and measurable outcomes (e.g., protein binding affinity). For example: “How does this compound exposure at varying concentrations (E/I) affect apoptosis rates (O) in colorectal cancer cell lines (P) compared to standard chemotherapeutics (C)?” This approach narrows the scope while ensuring testability and alignment with existing literature gaps .

Q. What experimental design considerations are critical for initial studies on this compound’s efficacy?

- Control Variables : Standardize conditions (e.g., temperature, pH, solvent consistency) to minimize confounding factors .

- Replication : Use multiple experimental units (e.g., quadruplicate cell culture assays) to account for biological variability .

- Dosage Range : Include a gradient (e.g., 0.1–100 μM) to identify dose-response relationships and toxicity thresholds.

- Blinding : Implement single/double-blinding in animal studies to reduce observer bias .

Document methodologies in detail to ensure reproducibility, as per journal guidelines for compound characterization .

Q. How can researchers ensure validity in data collection methods for this compound studies?

- Pre-Testing Instruments : Pilot-test assays or surveys with a small cohort to identify ambiguities. For instance, validate a cytotoxicity assay using known controls before applying it to this compound .

- Triangulation : Combine multiple data sources (e.g., spectroscopic analysis, microscopy, and transcriptomics) to cross-verify results .

- Sample Size Justification : Use power analysis to determine the minimum sample size required for statistical significance, particularly in animal or clinical models .

Advanced Research Questions

Q. How should researchers analyze contradictory data in this compound studies, such as conflicting efficacy results across cell lines?

- Root-Cause Analysis : Examine methodological differences (e.g., incubation time, cell passage number) that may explain discrepancies .

- Meta-Regression : Pool data from multiple studies to identify moderating variables (e.g., pH sensitivity, co-administered compounds) .

- Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG, GO) to determine if this compound’s effects are context-dependent due to pathway heterogeneity .

Contradictions often highlight biological complexity, necessitating iterative hypothesis refinement .

Q. What strategies are effective for refining hypotheses after initial findings in this compound research?

- Adaptive Design : Incorporate interim analyses to modify dosage or endpoints based on early results, ensuring ethical and efficient resource use .

- Feedback Loops : Collaborate with computational biologists to build predictive models (e.g., QSAR) that guide further experimental iterations .

- Negative Result Utilization : Use unexpected outcomes (e.g., lack of efficacy in certain tissues) to explore off-target effects or alternative mechanisms .

Q. How can mixed-methods approaches enhance understanding of this compound’s dual roles in therapeutic and toxicological contexts?

- Qualitative + Quantitative Integration : Pair quantitative metrics (e.g., IC50 values) with qualitative interviews of clinicians to contextualize translational challenges .

- Longitudinal Tracking : Combine cross-sectional assays (e.g., acute toxicity) with longitudinal animal studies to assess chronic effects .

- Multi-Omics Layering : Integrate proteomic, metabolomic, and genomic data to map this compound’s systemic impact .

Methodological Best Practices

- Literature Review : Use systematic reviews to identify gaps in this compound’s mechanism of action, prioritizing studies that lack replication or use outdated models .

- Data Transparency : Follow journal guidelines for depositing raw data (e.g., spectral files, microscopy images) in repositories to enable independent validation .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies to maintain credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.